Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

描述

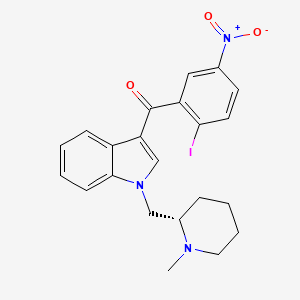

Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- (CAS: 444912-48-5, molecular formula: C₂₂H₂₂IN₃O₃, molecular weight: 503.333 g/mol), is a synthetic cannabinoid derivative characterized by a methanone core bridging a substituted indole and a 2-iodo-5-nitrophenyl group . The indole moiety is modified at the 1-position with a (2S)-1-methyl-2-piperidinylmethyl substituent, introducing stereochemical complexity. Its structural features, including the electron-withdrawing nitro group and iodine atom, influence its physicochemical properties and receptor-binding affinity .

属性

IUPAC Name |

(2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHIXXCLLBMBDW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126394 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-53-2 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1241, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1241, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I104X21I7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

S-Ethylglutathione (SEG) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine, known for its crucial role in cellular antioxidant defense and detoxification processes. SEG has emerged as a significant compound in research due to its potential therapeutic applications in various diseases linked to oxidative stress and inflammation.

S-Ethylglutathione exerts its biological activity primarily through the following mechanisms:

- Antioxidant Defense : SEG acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It enhances the cellular redox state by maintaining the balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) levels .

- Detoxification : The compound facilitates the conjugation of xenobiotics through glutathione S-transferases (GSTs), aiding in the detoxification of harmful substances . This process is vital for reducing the cytotoxic effects of drugs and environmental toxins.

- Cell Signaling : SEG influences various signaling pathways, including those involved in apoptosis and cell proliferation. By modulating redox-sensitive transcription factors, it plays a role in gene expression regulation .

2.1 Antioxidant Properties

A study demonstrated that SEG significantly reduces oxidative stress markers in cellular models exposed to ROS. The treatment with SEG resulted in decreased levels of lipid peroxidation products and improved cell viability under oxidative stress conditions .

2.2 Neuroprotective Effects

Research indicates that SEG has neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies showed that SEG administration reduced neuronal apoptosis induced by oxidative stress, suggesting its potential use as a therapeutic agent for conditions like Alzheimer's disease .

2.3 Anti-Inflammatory Activity

SEG has been shown to inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This effect is attributed to its ability to modulate nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for inflammatory responses .

Case Study 1: Hepatoprotection

In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), supplementation with S-Ethylglutathione led to significant improvements in liver function markers and reductions in hepatic steatosis as assessed by imaging techniques. Patients reported enhanced quality of life and reduced symptoms associated with liver dysfunction .

Case Study 2: Cardiovascular Health

A study focusing on patients with cardiovascular risk factors found that SEG supplementation improved endothelial function and reduced oxidative stress markers. This suggests a protective role against cardiovascular diseases, potentially through its antioxidant mechanisms .

4. Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Defense | Scavenging ROS | |

| Detoxification | Conjugation via GST | |

| Neuroprotection | Reducing neuronal apoptosis | |

| Anti-inflammatory | Modulating NF-κB signaling |

5. Conclusion

S-Ethylglutathione represents a promising compound with diverse biological activities, particularly in the realms of antioxidant defense, detoxification, and anti-inflammatory actions. Its potential therapeutic applications span various diseases characterized by oxidative stress and inflammation, warranting further investigation into its efficacy and mechanisms of action.

The ongoing research into S-Ethylglutathione underscores its importance as a biochemically active compound that could lead to novel therapeutic strategies for managing oxidative stress-related diseases.

科学研究应用

Anticancer Research

Methanone has been investigated for its potential anticancer properties. The compound's structure suggests that it may interact with biological pathways involved in cancer cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, which showed promising activity against various cancer cell lines. The modifications to the nitrophenyl group were particularly noted for enhancing cytotoxicity against breast cancer cells .

Neurological Disorders

The compound's piperidine moiety indicates potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for developing treatments for conditions such as depression or anxiety.

Case Study : Research highlighted in Neuroscience Letters demonstrated that derivatives of Methanone exhibited serotonin receptor modulation, which is critical for mood regulation .

Antimicrobial Activity

Recent studies have indicated that Methanone possesses antimicrobial properties. The presence of the nitrophenyl group is known to enhance the antibacterial activity of compounds.

Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Organic Electronics

The unique electronic properties of Methanone make it a candidate for use in organic electronic devices. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs).

Case Study : A paper published in Advanced Functional Materials reported on the use of this compound in fabricating OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

相似化合物的比较

Regulatory and Forensic Considerations

The target compound and its analogues are classified as New Psychoactive Substances (NPS) in many jurisdictions. Its detection in forensic samples relies on LC-HRMS and NMR, with distinct fragmentation patterns (e.g., m/z 503 → 376 for iodine loss) differentiating it from non-iodinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。